molecular formula C12H14N4O3S B13375452 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid

Cat. No.: B13375452
M. Wt: 294.33 g/mol
InChI Key: TZVLIHPBNUGZOH-UHFFFAOYSA-N
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Description

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid is a heterocyclic compound that features a unique fusion of triazole and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could produce various substituted triazolo-benzimidazole derivatives .

Scientific Research Applications

9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid apart is its unique combination of the triazole and benzimidazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

IUPAC Name

4-butyl-[1,2,4]triazolo[4,3-a]benzimidazole-1-sulfonic acid

InChI

InChI=1S/C12H14N4O3S/c1-2-3-8-15-9-6-4-5-7-10(9)16-11(15)13-14-12(16)20(17,18)19/h4-7H,2-3,8H2,1H3,(H,17,18,19)

InChI Key

TZVLIHPBNUGZOH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N3C1=NN=C3S(=O)(=O)O

Origin of Product

United States

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